Suricainide maleate
Overview
Description
Suricainide maleate: is a chemical compound with the molecular formula C18H31N3O3S.C4H4O4. It is known for its investigational applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suricainide maleate involves multiple steps, including the formation of the core structure followed by the addition of maleate. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Suricainide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Suricainide maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of suricainide maleate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to suricainide maleate include:
Uniqueness
This compound is unique due to its specific molecular structure and the distinct effects it exerts on various systems.
Properties
CAS No. |
96436-73-6 |
---|---|
Molecular Formula |
C22H35N3O7S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CMKAKNPPMGLPRW-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
96436-73-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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